N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide
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Overview
Description
N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide: is an organic compound belonging to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with two ethyl groups and four methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One of the common methods for synthesizing N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction.
Industrial Production Methods: Industrially, the synthesis of this compound may involve large-scale reactions using similar principles but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: This compound can be reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Iodine, heterocyclic thiols.
Major Products Formed:
Hydroxylamines: Formed through oxidation.
Amine Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry:
Deprotonation Reagent: Used for efficient ortho-deprotonation of pyridine-3-carboxamide.
Base in Organic Synthesis: Acts as a hindered base in various organic reactions.
Biology and Medicine:
Industry:
Light Stabilizers: Derivatives are used as hindered amine light stabilizers in polymers.
Battery Technology: Used in the synthesis of electrodes for all-organic radical batteries.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide involves its role as a base and its ability to stabilize radicals. It interacts with molecular targets through deprotonation and radical stabilization pathways, making it valuable in both organic synthesis and industrial applications .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound used as a hindered base.
N,N-Diisopropylethylamine: Another non-nucleophilic base with similar applications.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl: A derivative used as an antioxidant and in battery technology.
Uniqueness: N,N-Diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties make it particularly effective as a base and in stabilizing radicals, distinguishing it from other similar compounds.
Properties
CAS No. |
89038-57-3 |
---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
N,N-diethyl-2,2,6,6-tetramethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C14H28N2O/c1-7-15(8-2)12(17)16-13(3,4)10-9-11-14(16,5)6/h7-11H2,1-6H3 |
InChI Key |
ZFAYUTPHWCFUDU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
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